molecular formula C21H25N3O3 B5293655 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No. B5293655
M. Wt: 367.4 g/mol
InChI Key: WJLDLXUJDQMYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, commonly known as AMPT, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. AMPT has been used in scientific research to investigate the role of serotonin in various physiological and behavioral processes.

Mechanism of Action

AMPT works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. This results in a decrease in serotonin levels, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The effects of AMPT on serotonin levels can have a wide range of biochemical and physiological effects. For example, serotonin is involved in the regulation of mood, appetite, sleep, and circadian rhythms. Therefore, depletion of serotonin levels by AMPT can lead to changes in these processes. Studies have also shown that AMPT can affect the activity of other neurotransmitters, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using AMPT in scientific research is that it allows researchers to investigate the role of serotonin in various physiological and behavioral processes. However, one limitation is that the effects of AMPT on serotonin levels can be variable and depend on factors such as dose and timing of administration. Additionally, the effects of AMPT may be confounded by the effects of other neurotransmitters, such as dopamine and norepinephrine.

Future Directions

There are several future directions for research involving AMPT. One area of interest is the role of serotonin in the regulation of social behavior. Studies have shown that serotonin depletion by AMPT can lead to changes in social behavior, such as decreased social interaction and increased aggression. Further research is needed to understand the underlying mechanisms of these effects and how they may be relevant to human behavior.
Another area of interest is the use of AMPT as a tool for investigating the role of serotonin in psychiatric disorders such as depression and anxiety. Studies have shown that serotonin levels are altered in these disorders, and AMPT may be a useful tool for investigating the underlying mechanisms.
Finally, there is interest in developing new compounds that can selectively target tryptophan hydroxylase and modulate serotonin levels in a more specific and controlled manner. This could lead to the development of new treatments for psychiatric disorders and other conditions that are influenced by serotonin levels.
Conclusion:
In conclusion, AMPT is a chemical compound that has been extensively used in scientific research to investigate the role of serotonin in various physiological and behavioral processes. It works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the brain. While there are limitations to its use, AMPT has provided valuable insights into the role of serotonin in human behavior and may lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

AMPT can be synthesized by reacting 2-methoxy-3-methylbenzoic acid with acetyl chloride to form the corresponding acetyl derivative. This intermediate is then reacted with 1-(4-chlorophenyl)piperazine in the presence of a base to form the final product.

Scientific Research Applications

AMPT has been used in numerous scientific studies to investigate the role of serotonin in various physiological and behavioral processes. For example, it has been used to study the effects of serotonin depletion on mood, cognition, and social behavior. AMPT has also been used to investigate the role of serotonin in the regulation of appetite, sleep, and circadian rhythms.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-7-6-8-17(20(15)27-3)21(26)22-18-9-4-5-10-19(18)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDLXUJDQMYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide

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